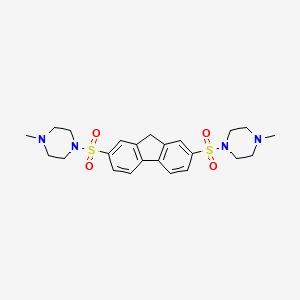

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene

Description

2,7-Bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is a fluorene-derived compound featuring sulfonyl-linked 4-methylpiperazine groups at the 2- and 7-positions. Applications for such compounds often center on optoelectronic materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes, due to their tunable electronic properties .

Properties

IUPAC Name |

1-methyl-4-[[7-(4-methylpiperazin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S2/c1-24-7-11-26(12-8-24)32(28,29)20-3-5-22-18(16-20)15-19-17-21(4-6-23(19)22)33(30,31)27-13-9-25(2)10-14-27/h3-6,16-17H,7-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIQIAKPGGXVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene typically involves multi-step organic reactions. One common method includes the sulfonation of fluorene followed by the introduction of piperazine groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene involves its interaction with specific molecular targets. The piperazine moieties can interact with biological receptors, potentially inhibiting or activating certain pathways. The sulfonyl groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Benzimidazole-Substituted Fluorene Derivatives

Key Compounds :

- 2-[(9H-Fluoren-2-yl)aryl]-1H-benzo[d]imidazoles (e.g., compounds 11–13 )

- 2,7-Bis[(1H-benz[d]imidazol-2-yl)aryl]-9H-fluorenes (e.g., compounds 14–16 )

Properties :

- Optical : Strong blue emission (λem ≈ 450–470 nm) with high fluorescence quantum yields (φFL = 0.31–0.99 in solution) .

- Electrochemical : HOMO levels range from −5.84 to −5.43 eV, and LUMO levels from −3.36 to −2.59 eV, as determined by cyclic voltammetry and computational methods .

- Structural Impact : The benzimidazole units enhance π-conjugation and rigidity, favoring high quantum yields. The aryl linkers (e.g., phenyl, naphthyl) further modulate emission wavelengths and solubility.

Comparison with Target Compound: The target compound replaces benzimidazole with 4-methylpiperazine sulfonyl groups. However, the flexible piperazine rings could reduce planarity, possibly decreasing quantum yields compared to rigid benzimidazole analogs.

Carbazole-Substituted Fluorene Derivatives

Key Compound :

- 9,9'-(2-Bromo-1,3-phenylene)bis(2,7-bis(4-(tert-butyl)phenyl)-9H-carbazole) (CAS: Not specified)

Properties :

- Limited data are provided, but carbazole moieties typically exhibit deep-blue emission and high charge-carrier mobility due to their nitrogen-rich, planar structure.

Comparison with Target Compound :

Carbazole’s electron-rich nature contrasts with the electron-deficient sulfonyl groups in the target compound. This difference may render carbazole derivatives more suitable for hole-transport layers in OLEDs, whereas the target compound’s sulfonyl groups could enhance electron injection.

Methoxyphenyl-Substituted Fluorene Derivatives

Key Compounds :

- 9,9-Bis(4-methoxyphenyl)fluorene (CAS: 117766-40-2)

- 2,7-Bis(4-methoxyphenyl)-9,9-dioctylfluorene (CAS: 778641-67-1)

Properties :

- Methoxy groups are electron-donating, raising HOMO levels and improving solubility.

- Alkyl chains (e.g., octyl) enhance solubility and reduce aggregation in solid-state applications.

Comparison with Target Compound :

Methoxyphenyl substituents likely result in higher HOMO levels (−5.0 to −4.5 eV estimated) compared to the target compound’s sulfonyl/piperazine system. The target compound may exhibit better electron transport but lower solubility due to the absence of long alkyl chains.

Piperidine Sulfonyl-Oxime Fluorene Derivatives

Key Compound :

- 2,7-Bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime (CAS: 327061-16-5)

Properties :

- The oxime group introduces a hydroxylamine moiety, which may enhance reactivity (e.g., chelation or photoisomerization).

Comparison with Target Compound: Replacing piperazine with piperidine removes one nitrogen center, reducing polarity and hydrogen-bonding capacity.

Data Table: Comparative Analysis of Fluorene Derivatives

Hypothesized values for the target compound are based on substituent electronic effects.

Biological Activity

2,7-Bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a fluorene core with two 4-methylpiperazine sulfonyl groups. Its molecular formula is , and it has a complex arrangement that allows for interaction with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of the GluR2 receptor, which is involved in ion channel regulation. This inhibition can lead to altered neuronal activity, making it a candidate for studying neurological disorders. Additionally, it has been identified as an activator of the TRPV1 ion channel, which plays a role in pain perception and inflammatory responses .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Target | Effect |

|---|---|---|

| GluR2 Receptor Inhibition | Ion channels | Reduces excitatory neurotransmission |

| TRPV1 Activation | Pain pathways | Modulates pain and inflammation |

| Antimicrobial Activity | Various pathogens | Inhibitory effects against specific strains |

Neuropharmacological Studies

In studies focusing on neuropharmacology, this compound demonstrated significant effects on synaptic transmission. It was shown to reduce excitatory postsynaptic currents in cultured neurons, indicating its potential use in treating conditions characterized by excessive neuronal excitability such as epilepsy .

Antimicrobial Activity

Recent investigations highlighted the compound's antimicrobial properties against various pathogenic strains. For example, it exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines (A549 lung carcinoma and MDA-MB-231 breast carcinoma) revealed that the compound could induce apoptosis in these cells. The mechanism was linked to the inhibition of dihydrofolate reductase (DHFR), a critical enzyme involved in DNA synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.